molecular formula C13H19BrN2 B1399279 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine CAS No. 1316221-10-9

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine

Cat. No. B1399279
M. Wt: 283.21 g/mol
InChI Key: BSQBPZQNXYQCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Bromopyridines, including 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine, are widely used as intermediates in organic synthesis . They can react with butyllithium to give lithiopyridines, which are versatile reagents .

Scientific Research Applications

Antibacterial Activity

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, related to the chemical structure of interest, has been utilized in synthesizing new cyanopyridine derivatives. These derivatives have shown significant antimicrobial activity against various bacteria. The minimal inhibitory concentration values of these compounds range from 6.2 to 100 µg/mL, indicating their potential in antibacterial applications (Bogdanowicz et al., 2013).

Synthesis of Novel Derivatives and Biological Activities

Innovative pyridine derivatives have been synthesized through Suzuki cross-coupling reactions. Density functional theory (DFT) studies on these derivatives suggest potential as chiral dopants for liquid crystals. Some compounds, like compound 4b, exhibited significant anti-thrombolytic activity, and compound 4f showed potent inhibition against Escherichia coli, highlighting their diverse biological activities (Ahmad et al., 2017).

Coordination Chemistry and Luminescent Compounds

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related compounds have been used as ligands in complex chemistry. These compounds have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Ruthenium(III) Complexes and Biological Studies

2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine and related compounds have been used to form ruthenium(III) complexes. These complexes show minimal cytotoxic activity against certain cell lines, indicating their potential for further biological studies (Omondi et al., 2018).

properties

IUPAC Name

2-bromo-6-(1-propan-2-ylpiperidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-10(2)16-8-4-5-11(9-16)12-6-3-7-13(14)15-12/h3,6-7,10-11H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQBPZQNXYQCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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